(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride
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Overview
Description
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl3N2 It is a derivative of pyridine and cyclopropylmethanamine, characterized by the presence of a chlorine atom on the pyridine ring and a cyclopropyl group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride typically involves the reaction of 5-chloropyridine-3-carbaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methanamine derivative. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted under basic conditions in solvents such as methanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride: A closely related compound with similar chemical properties but differing in the number of hydrochloride groups.
(5-Chloropyridin-3-yl)methanamine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylmethanamine: Does not contain the pyridine ring, leading to distinct reactivity and applications.
Uniqueness
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride is unique due to the presence of both the chloropyridine and cyclopropylmethanamine moieties, which confer specific chemical reactivity and potential biological activities. Its dual functional groups make it a versatile compound for various synthetic and research applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5-chloropyridin-3-yl)-cyclopropylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-8-3-7(4-12-5-8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRQPSVDFIBHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CN=C2)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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